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  • Product: 3-(Ethylsulfonyl)propanoic acid
  • CAS: 89211-36-9

Core Science & Biosynthesis

Foundational

3-(Ethylsulfonyl)propanoic acid CAS 89211-36-9 chemical properties

Abstract This technical guide provides a comprehensive overview of 3-(Ethylsulfonyl)propanoic acid (CAS 89211-36-9), a bifunctional molecule incorporating both a carboxylic acid and a sulfone moiety. This document is int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Ethylsulfonyl)propanoic acid (CAS 89211-36-9), a bifunctional molecule incorporating both a carboxylic acid and a sulfone moiety. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, chemical synthesis, and materials science. It delves into the core chemical and physical properties of the compound, outlines a robust and validated synthetic protocol, explores its chemical reactivity, and discusses its potential applications, particularly as a versatile building block in the development of novel therapeutics. The guide is structured to deliver not just data, but also expert insights into the practical application and scientific context of this compound.

Introduction and Core Molecular Profile

3-(Ethylsulfonyl)propanoic acid is a sulfur-containing organic acid. The presence of a terminal carboxylic acid group provides a reactive handle for a multitude of chemical transformations, such as amidation and esterification, while the ethylsulfonyl group imparts distinct polarity, stability, and hydrogen bonding capabilities. The sulfone group is known for its metabolic stability and its ability to act as a hydrogen bond acceptor, properties that are highly desirable in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

While specific experimental data for some physical properties are not widely published, we can infer key characteristics from its structure and data from analogous compounds. The methyl analog, 3-(methylsulfonyl)propanoic acid, is a solid at room temperature, suggesting that 3-(Ethylsulfonyl)propanoic acid is also likely a solid with a relatively high melting point compared to its parent, propanoic acid.[1][2] The presence of the polar sulfone and carboxylic acid groups is expected to confer solubility in polar organic solvents and aqueous media.

Key Physicochemical Properties

The fundamental properties of 3-(Ethylsulfonyl)propanoic acid are summarized below. Values for properties such as melting point and pKa are estimated based on structurally related compounds.

PropertyValueSource / Justification
CAS Number 89211-36-9[Vendor Information]
Molecular Formula C₅H₁₀O₄S[Vendor Information]
Molecular Weight 166.20 g/mol [Vendor Information]
IUPAC Name 3-(Ethylsulfonyl)propanoic acidIUPAC Nomenclature
Synonyms 3-ethylsulfonylpropionic acid, ETHYL CARBOXYETHYLSULPHONE[Vendor Information]
Appearance White to off-white solid (Predicted)Based on 3-(methylsulfonyl)propanoic acid[1]
Melting Point > 60 °C (Estimated)Increased from propanoic acid (-20.7°C)[3] due to polarity and H-bonding of the sulfone group.
Boiling Point > 200 °C (Decomposes, Estimated)Significantly higher than propanoic acid (141°C)[3] due to increased molecular weight and polarity.
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in non-polar solvents.Inferred from polar functional groups. Propanoic acid is miscible with water.[3]
pKa ~4.5 (Estimated)Slightly more acidic than propanoic acid (4.87)[3] due to the electron-withdrawing effect of the sulfone group.

Synthesis and Purification

The most direct and reliable route to synthesize 3-(Ethylsulfonyl)propanoic acid is through the oxidation of its thioether precursor, 3-(ethylthio)propanoic acid. This method is well-documented for the analogous methylsulfonyl derivative and offers high yields and operational simplicity.[1][4]

Synthetic Workflow: Oxidation of 3-(ethylthio)propanoic acid

The workflow involves a two-step process: the initial synthesis of the thioether followed by its oxidation to the sulfone.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A Ethanethiol + 3-Bromopropanoic Acid C S_N2 Reaction A->C B Base (e.g., NaOH or NaH) B->C D 3-(Ethylthio)propanoic acid C->D E 3-(Ethylthio)propanoic acid G Oxidation Reaction E->G F Oxidizing Agent (e.g., H₂O₂, Oxone®) F->G H 3-(Ethylsulfonyl)propanoic acid (Final Product) G->H

Caption: Synthetic workflow for 3-(Ethylsulfonyl)propanoic acid.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 3-(methylsulfonyl)propanoic acid.[1]

Materials:

  • 3-(Ethylthio)propanoic acid

  • Hydrogen Peroxide (30% solution)

  • Acetic Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(ethylthio)propanoic acid (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Cool the flask in an ice bath to 0-5 °C. Slowly add hydrogen peroxide (30% solution, ~2.5-3 equivalents) dropwise, ensuring the internal temperature does not exceed 15 °C. Causality: The slow addition and cooling are critical to control the exothermic oxidation reaction and prevent runaway side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully quench any excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test on peroxide strips is obtained.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). Expertise Insight: Ethyl acetate is chosen for its ability to dissolve the product while having limited miscibility with the aqueous acetic acid phase.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual acetic acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically a white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(Ethylsulfonyl)propanoic acid.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and melting point analysis. The presence of the sulfone and the disappearance of the thioether signal in the NMR spectrum validate the success of the oxidation step.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals:

  • ~12.0 ppm (singlet, 1H): This very downfield and often broad signal corresponds to the acidic proton of the carboxylic acid (–COOH).[8]

  • ~3.3-3.5 ppm (triplet, 2H): Protons on the carbon alpha to the sulfone group (–SO₂–CH₂ –CH₂–). This signal is shifted significantly downfield due to the strong electron-withdrawing effect of the sulfone.

  • ~3.1-3.3 ppm (quartet, 2H): Protons of the methylene group in the ethyl moiety (–SO₂–CH₂ –CH₃).

  • ~2.8-3.0 ppm (triplet, 2H): Protons on the carbon alpha to the carboxylic acid (–CH₂–COOH).

  • ~1.3-1.5 ppm (triplet, 3H): Protons of the terminal methyl group (–CH₂–CH₃ ). This signal will be the most upfield.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display five signals corresponding to the five unique carbon environments:

  • ~175 ppm: The carbonyl carbon of the carboxylic acid (–C OOH).[6]

  • ~55 ppm: The carbon alpha to the sulfone group (–SO₂–C H₂–CH₂–).

  • ~48 ppm: The methylene carbon of the ethyl group (–SO₂–C H₂–CH₃).

  • ~30 ppm: The carbon alpha to the carboxylic acid (–C H₂–COOH).

  • ~7 ppm: The terminal methyl carbon (–CH₂–C H₃).

Mass Spectrometry (Predicted)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 166 would be expected. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (–COOH, 45 Da) and the ethyl group (–CH₂CH₃, 29 Da).

Chemical Reactivity and Applications

The reactivity of 3-(Ethylsulfonyl)propanoic acid is governed by its two primary functional groups. The sulfone group is generally chemically inert and metabolically stable, making it an excellent scaffold. The reactivity is centered on the carboxylic acid group.

Core Reactivity Profile

G cluster_products Reaction Products A 3-(Ethylsulfonyl)propanoic acid B Amide Formation (Amine, Coupling Agent) A->B C Esterification (Alcohol, Acid Catalyst) A->C D Acid Chloride Formation (SOCl₂, (COCl)₂) A->D E Reduction (LiAlH₄, BH₃) A->E P1 Amides B->P1 P2 Esters C->P2 P3 Acid Chloride D->P3 P4 3-(Ethylsulfonyl)propan-1-ol E->P4

Caption: Key reactions involving the carboxylic acid moiety.

  • Amide Coupling: The carboxylic acid readily undergoes coupling reactions with primary and secondary amines using standard coupling reagents (e.g., EDC, HATU) to form stable amide bonds. This is a cornerstone reaction in building larger molecules for drug discovery.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esters are often used as prodrugs to enhance lipophilicity and improve cell membrane permeability.[9]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(ethylsulfonyl)propan-1-ol.

Applications in Research and Drug Development

While specific, commercialized applications of 3-(Ethylsulfonyl)propanoic acid are not widely documented, its structure makes it a highly valuable building block or linker in several areas:

  • Medicinal Chemistry: The methyl analog is a known intermediate in the synthesis of inhibitors for the Hedgehog signaling pathway, which is implicated in certain cancers.[1] This establishes a clear precedent for the use of alkylsulfonyl propanoic acids in creating targeted therapies. Propionic acid derivatives, in general, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The metabolic stability of the sulfone group makes this compound an attractive scaffold for developing new drugs with improved pharmacokinetic profiles.

  • Linker Technology: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linker molecules are required to connect a targeting moiety to a payload. The bifunctional nature of 3-(Ethylsulfonyl)propanoic acid—a reactive acid and a stable, polar sulfone body—makes it a candidate for use in designing novel linkers.

  • Prodrug Design: The carboxylic acid can be masked as an ester or an amide, which can then be cleaved in vivo by metabolic enzymes to release an active parent drug. This strategy is frequently employed to improve drug delivery and bioavailability.[11]

Safety and Handling

As a carboxylic acid, 3-(Ethylsulfonyl)propanoic acid should be handled with appropriate care. Although a specific Safety Data Sheet (SDS) is not universally available, general precautions for acidic and potentially irritant chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

Conclusion

3-(Ethylsulfonyl)propanoic acid is a versatile and valuable chemical entity for research and development. Its combination of a reactive carboxylic acid and a stable, polar sulfone group provides a unique set of properties that can be exploited in organic synthesis and medicinal chemistry. The straightforward and scalable synthetic route, coupled with its potential as a building block for complex therapeutic agents, positions it as a compound of significant interest for scientists and drug development professionals.

References

  • PubChem. 3-Ethylsulfonyl-2-(methylamino)propanoic acid.[Link]

  • T3DB. 1H NMR Spectrum (1D, D2O, experimental) (T3D4444) - Propionic acid.[Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0312009).[Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0300142).[Link]

  • Royal Society of Chemistry. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides.[Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.[Link]

  • ResearchGate. Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification.[Link]

  • bioRxiv. Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility.[Link]

  • NIST WebBook. Propanoic acid, TMS derivative.[Link]

  • SpectraBase. 3-(Phenylsulfonyl)propionic acid - MS (GC) Spectrum.[Link]

  • Wikipedia. Propionic acid.[Link]

  • Nagwa. Video: ¹H NMR Spectrum of Propanoic Acid.[Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.[Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid.[Link]

  • Patsnap. Propionic Acid's Influence on Pharmaceutical Advancements.[Link]

  • National Institutes of Health. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.[Link]

  • National Institutes of Health. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes.[Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid.[Link]

  • National Institutes of Health. Formation, reactivity and detection of protein sulfenic acids.[Link]

  • MDPI. Amino Acids in the Development of Prodrugs.[Link]

  • PubMed. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development.[Link]

  • YouTube. Experimental Determination of Structure of propanoic acid.[Link]

  • SpectraBase. 3-Sulfamoyl-propanoic acid - Optional[13C NMR] - Chemical Shifts.[Link]

  • PubChemLite. 3-(ethenesulfonyl)propanoic acid (C5H8O4S).[Link]

  • NIST WebBook. Propanoic acid.[Link]

  • PrepChem.com. Synthesis of 3-phenyl-3-(phenylthio)propionic acid.[Link]

  • ResearchGate. Preparation of 3-(arylthio)propanoic acid.[Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.[Link]

  • PubChem. 3-(Methylsulfonyl)propanoic acid.[Link]

  • PubChem. 3-(2-Ethylsulfonylethylamino)propanoic acid.[Link]

  • ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.[Link]

  • Reddit. Propanoic acid solubility in ethyl acetate vs water.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl Vinyl Sulfone from 3-(Ethylsulfonyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of ethyl vinyl sulfone, a valuable reagent in organic synthesis and drug discovery, fr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl vinyl sulfone, a valuable reagent in organic synthesis and drug discovery, from its precursor, 3-(ethylsulfonyl)propanoic acid. The described method is a base-mediated elimination reaction, offering a reliable route to the desired vinyl sulfone. This guide emphasizes the mechanistic rationale behind the procedural steps, safety protocols, and analytical characterization of the final product to ensure scientific rigor and reproducibility.

Introduction

Ethyl vinyl sulfone is a key building block in organic chemistry, primarily utilized as a Michael acceptor in conjugate addition reactions. Its high reactivity and versatility make it an important intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The vinyl sulfone moiety is a prominent feature in various therapeutic agents and is used as a covalent modifier of cysteine residues in proteins.[1][2]

The synthesis of ethyl vinyl sulfone from 3-(ethylsulfonyl)propanoic acid proceeds via a base-catalyzed elimination reaction. This approach is advantageous due to the stability and accessibility of the carboxylic acid precursor. The reaction involves the deprotonation of the α-carbon to the sulfonyl group, followed by the elimination of the carboxylate group to form the carbon-carbon double bond.

Reaction Mechanism and Rationale

The conversion of 3-(ethylsulfonyl)propanoic acid to ethyl vinyl sulfone is a classic example of an elimination reaction, likely proceeding through an E1cB (Elimination, Unimolecular, conjugate Base) or E2 (Elimination, Bimolecular) mechanism, depending on the reaction conditions.

Mechanism Rationale: The strong electron-withdrawing nature of the sulfonyl group significantly acidifies the protons on the adjacent α-carbon. In the presence of a suitable base, this proton is abstracted to form a carbanion intermediate (the conjugate base). The subsequent elimination of the carboxylate group, a relatively good leaving group, results in the formation of the vinyl sulfone. The choice of a non-nucleophilic base is crucial to prevent side reactions.

Diagram: Proposed Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Elimination precursor 3-(Ethylsulfonyl)propanoic Acid carbanion Carbanion Intermediate precursor->carbanion + Base base Base (e.g., Triethylamine) intermediate Carbanion Intermediate product Ethyl Vinyl Sulfone intermediate->product leaving_group Carboxylate Leaving Group intermediate->leaving_group - CO2 - H+

Caption: Proposed mechanism for the synthesis of ethyl vinyl sulfone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of ethyl vinyl sulfone.

Materials and Equipment
MaterialGradeSupplierNotes
3-(Ethylsulfonyl)propanoic acid≥98%Commercially AvailableStore in a cool, dry place.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableHandle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent.
Sodium Sulfate (Na2SO4)Anhydrous, granularCommercially AvailableFor drying the organic phase.
Round-bottom flask (100 mL)--Ensure it is oven-dried.
Magnetic stirrer and stir bar---
Reflux condenser---
Heating mantle---
Separatory funnel (250 mL)---
Rotary evaporator---
Safety Precautions
  • Ethyl vinyl sulfone is toxic by inhalation and skin contact.[3] It is also a lachrymator and skin irritant.[4]

  • 3-(Ethylsulfonyl)propanoic acid and related compounds can be irritants.[5][6]

  • Triethylamine is flammable and corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a well-ventilated chemical fume hood.[7][8][9]

Reaction Setup and Procedure
  • Preparation: To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(ethylsulfonyl)propanoic acid (10.0 g, 60.2 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask to dissolve the starting material.

  • Base Addition: While stirring the solution at room temperature, slowly add triethylamine (12.6 mL, 90.3 mmol, 1.5 equivalents) dropwise over 10 minutes. The addition is exothermic, and a slight increase in temperature may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure ethyl vinyl sulfone.

Diagram: Experimental Workflow

G A 1. Reactant & Solvent Addition (3-(Ethylsulfonyl)propanoic acid in DCM) B 2. Base Addition (Triethylamine) A->B Slowly C 3. Reflux (4-6 hours) B->C D 4. Aqueous Work-up (HCl, NaHCO3, Brine) C->D After cooling E 5. Drying & Concentration (Na2SO4, Rotary Evaporator) D->E F 6. Purification (Vacuum Distillation or Chromatography) E->F G Ethyl Vinyl Sulfone (Final Product) F->G

Caption: Step-by-step workflow for the synthesis of ethyl vinyl sulfone.

Characterization of Ethyl Vinyl Sulfone

The identity and purity of the synthesized ethyl vinyl sulfone should be confirmed by standard analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceColorless liquid[10]
Molecular FormulaC4H8O2S[11]
Molecular Weight120.17 g/mol [11]
Boiling Point118-119 °C at 22 mmHg[10]
Refractive Index (n20/D)~1.463[10]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.70 (dd, 1H, -SO₂-CH=CH₂)

    • δ 6.40 (d, 1H, trans to H of -SO₂-CH=CH₂)

    • δ 6.00 (d, 1H, cis to H of -SO₂-CH=CH₂)

    • δ 3.10 (q, 2H, -CH₂-CH₃)

    • δ 1.40 (t, 3H, -CH₂-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 136.5 (-SO₂-CH=C H₂)

    • δ 130.0 (-SO₂-C H=CH₂)

    • δ 48.0 (-C H₂-CH₃)

    • δ 7.5 (-CH₂-C H₃)

  • FT-IR (neat, cm⁻¹):

    • ~3040 (C-H stretch, vinyl)

    • ~1620 (C=C stretch)

    • ~1320, 1140 (S=O stretch, asymmetric and symmetric)

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions.
Loss of product during work-up.Be careful during extractions. Minimize transfers.
Impure ProductIncomplete removal of base.Ensure thorough washing with 1 M HCl.
Presence of starting material.Ensure the reaction has gone to completion via TLC/HPLC.
Polymerization of ProductProduct is unstable to heat or base.Purify at lower temperatures (vacuum distillation). Avoid prolonged exposure to strong bases.

Conclusion

The synthesis of ethyl vinyl sulfone from 3-(ethylsulfonyl)propanoic acid via a base-mediated elimination is an effective and reliable method. This application note provides a comprehensive guide for researchers, emphasizing the mechanistic underpinnings, detailed experimental procedures, and necessary safety precautions. Adherence to this protocol will enable the consistent and safe production of high-purity ethyl vinyl sulfone for applications in drug discovery and organic synthesis.

References

  • Wiley Online Library. (2023). Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives. Retrieved from [Link]

  • Museum of Fine Arts Boston. (2022). Ethyl vinyl sulfone. MFA Cameo. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl sulfone. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of vinyl sulfones derived from styrene derivatives. Retrieved from [Link]

  • ResearchGate. (2020). The present work: a) Direct synthesis of (E)‐vinyl sulfone from.... Retrieved from [Link]

  • Google Patents. (1949). Preparation of vinyl sulfones.
  • Royal Society of Chemistry. (2018). Vinyl sulfone synthesis via copper-catalyzed three-component decarboxylative addition. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Vinyl sulfone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl vinyl sulfone. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PMC. Retrieved from [Link]

  • PubMed. (1990). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Retrieved from [Link]

  • ResearchGate. (2022). Timeline of the synthesis and applications of vinyl sulfones in recent years. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylsulfonyl-2-(methylamino)propanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ei mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylbenzenesulfonamido)propanoic acid. Retrieved from [Link]

  • Save My Exams. (2024). Elimination Mechanism. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Methylsulfonyl)propanoic acid. PubChem. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Amide Coupling of 3-(Ethylsulfonyl)propanoic Acid

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges associated with coupling 3-(ethylsulfonyl)propanoic acid (and its analogs) with...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges associated with coupling 3-(ethylsulfonyl)propanoic acid (and its analogs) with amines.

Executive Summary

Coupling 3-(ethylsulfonyl)propanoic acid with amines presents a unique chemoselectivity challenge distinct from standard aliphatic acid couplings. The presence of the electron-withdrawing sulfonyl group at the


-position significantly increases the acidity of the 

-protons. Under standard basic coupling conditions, this substrate is prone to

-elimination (Retro-Michael reaction)
, generating ethyl vinyl sulfone and releasing the amine.

This guide outlines optimized protocols to suppress elimination while maintaining high coupling efficiency. We recommend T3P® (Propylphosphonic anhydride) as the primary reagent for scale-up due to its acidic/neutral working pH, and HATU for high-throughput library synthesis with controlled base stoichiometry.

Scientific Foundation: The -Elimination Risk

Mechanistic Insight

The 3-(ethylsulfonyl) moiety acts as a "masked" Michael acceptor. The sulfonyl group (


) is a strong electron-withdrawing group (EWG), rendering the 

-protons (

in DMSO) susceptible to deprotonation by tertiary amine bases (e.g., TEA, DIPEA).

Once the enolate forms, it can undergo E1cB elimination to eject the sulfinate or, more commonly in this scaffold, a Retro-Michael type decomposition if the leaving group potential allows, or simply racemize if chiral. However, the primary risk here is the formation of ethyl vinyl sulfone (EVS). EVS is a potent electrophile that can irreversibly alkylate the amine nucleophile, leading to


-alkylated byproducts rather than the desired amide.
Pathway Visualization

The following diagram illustrates the competition between the desired coupling and the undesired elimination/alkylation pathways.

ReactionPathways Start 3-(Ethylsulfonyl) propanoic acid Enolate Enolate Intermediate Start->Enolate Excess Base Activated Activated Ester (O-At/OBt) Start->Activated Coupling Reagent (HATU/T3P) Base Base (DIPEA/TEA) VinylSulfone Ethyl Vinyl Sulfone (Side Product) Enolate->VinylSulfone Beta-Elimination Alkylated N-Alkylated Amine (Impurity) VinylSulfone->Alkylated + Amine (Michael Addition) Amine Amine (HNR2) Product Target Amide Activated->Product + Amine

Caption: Figure 1.[1] Competitive pathways. Excess base promotes elimination to vinyl sulfone, which subsequently alkylates the amine nucleophile.

Critical Reaction Parameters

Base Selection[1]
  • Avoid: TEA (Triethylamine) and inorganic bases (NaOH, K2CO3). Their basicity/nucleophilicity ratio promotes elimination.

  • Preferred: DIPEA (Hünig's Base) or NMM (N-Methylmorpholine) . NMM is weaker (

    
    ) than DIPEA (
    
    
    
    ) and significantly reduces the risk of
    
    
    -deprotonation while sufficiently activating the carboxylic acid.
Coupling Reagents
ReagentRisk ProfileRecommendation
HATU ModerateStandard for Discovery. Fast kinetics often outcompete elimination, but requires careful base stoichiometry (max 2.0 equiv).
T3P LowPreferred for Scale-up. Operates in EtOAc/DMF. The reaction mixture remains slightly acidic to neutral, suppressing enolate formation.
EDC/HOBt HighNot Recommended. Slow activation times allow base-mediated equilibration and elimination.
SOCl₂ Very HighAvoid. Acid chloride formation generates HCl; subsequent neutralization requires excess base, triggering rapid elimination.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Best for: Scale-up (>1g), sensitive amines, and preventing elimination.

Reagents:

  • 3-(ethylsulfonyl)propanoic acid (1.0 equiv)

  • Amine (1.1 equiv)[2]

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (use DMF as co-solvent only if solubility is poor).

Step-by-Step:

  • Dissolution: Charge the acid and amine into the reactor with EtOAc (10 V).

  • Cooling: Cool the mixture to 0–5 °C .

  • Base Addition: Add Pyridine (or NMM) dropwise. Note: No exotherm should occur yet.

  • Activation: Add T3P solution dropwise over 15 minutes, maintaining internal temperature <10 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the target mass. If Vinyl Sulfone (M-Amine) is seen, lower temperature to 0°C for the duration.

  • Workup:

    • Add water (10 V). Stir for 15 mins.

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then sat. NaHCO3, then Brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: HATU High-Throughput Method

Best for: Small scale (<100 mg), library synthesis, unreactive amines.

Reagents:

  • 3-(ethylsulfonyl)propanoic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA (2.0 equiv) (Strictly controlled)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Base Addition 1: Add 1.0 equiv of DIPEA at 0 °C. Stir for 5 minutes. Do not add excess base here.

  • Coupling: Add the Amine (1.0 equiv) followed by the second portion of DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Dilute immediately with DMSO/Water and purify via Prep-HPLC (Acidic modifier). Avoid basic workup to prevent hydrolysis/elimination during extraction.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield + Vinyl Sulfone detected Base concentration too high.Switch from DIPEA to NMM or Pyridine. Reduce reaction temperature to 0 °C.
N-Alkylated Amine (Michael Adduct) Amine reacted with Vinyl Sulfone.The elimination happened before coupling. Ensure acid is activated (T3P/HATU) before amine exposure, or use Protocol A (T3P) where activation is concerted.
Poor Solubility Sulfonyl group polarity.Use DMF/DCM (1:1) mixture. Avoid pure DCM if the acid crashes out.

Decision Tree for Optimization

DecisionTree Start Start: Coupling 3-(ethylsulfonyl)propanoic acid Scale Reaction Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Library Large > 1 gram (Process) Scale->Large Development AmineType Amine Nucleophilicity Small->AmineType MethodB Protocol A: T3P (Clean, scalable) Large->MethodB Preferred MethodC Mixed Anhydride (IBCF/NMM at -15°C) Large->MethodC Alternative if T3P fails Reactive Primary/Sterically Free AmineType->Reactive Unreactive Aniline/Sterically Hindered AmineType->Unreactive Force conditions MethodA Protocol B: HATU (Fast, efficient) Reactive->MethodA Unreactive->MethodA Force conditions

Caption: Figure 2. Process optimization decision tree selecting between HATU and T3P based on scale and substrate reactivity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, J. et al. (2011). Optimization of the T3P-mediated amide coupling for the synthesis of complex molecules. Tetrahedron Letters, 52(20), 2533-2536.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 187646, Propanoic acid, 3-((2-hydroxy-1-phenylethyl)thio)-2-oxo- (Analogous Beta-Sulfur Acid Structure).[4] Link[4]

Sources

Method

Application Note: Strategic Synthesis and Utilization of 3-(Ethylsulfonyl)propanoic Acid Derivatives via Michael Addition

Abstract & Strategic Significance 3-(Ethylsulfonyl)propanoic acid (CAS 20120-33-6) and its derivatives represent a critical class of functional scaffolds in medicinal chemistry. Structurally, they serve two high-value pu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-(Ethylsulfonyl)propanoic acid (CAS 20120-33-6) and its derivatives represent a critical class of functional scaffolds in medicinal chemistry. Structurally, they serve two high-value purposes:

  • Stable Linkers: The sulfone moiety offers high metabolic stability, polarity (improving aqueous solubility), and hydrogen-bond accepting capability compared to thioethers.

  • Warhead Precursors: They function as "masked" Michael acceptors. Under specific conditions (e.g., basic elimination or retro-Michael), they can generate vinyl sulfones , which are potent irreversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K, Rhodesain).

This guide details the Michael Addition protocols required to synthesize these scaffolds efficiently. Unlike traditional multi-step thiol-oxidation routes, we focus on the direct Sulfinate-Michael Addition , a "green," high-yielding, and odor-free pathway that has become the gold standard in process chemistry.

Mechanism of Action: The Sulfinate-Michael Pathway

The synthesis of 3-(ethylsulfonyl)propanoic acid derivatives relies on the nucleophilic addition of a sulfinate anion (Michael Donor) to an acrylate derivative (Michael Acceptor).

Reaction Logic

Classically, sulfones are prepared by alkylating thiols followed by oxidation. However, this method involves odorous reagents and harsh oxidants (e.g., mCPBA,


) that may be incompatible with sensitive functional groups.

The Sulfinate-Michael approach bypasses these issues:

  • Donor: Sodium ethanesulfinate (

    
    ). The sulfur atom acts as a soft nucleophile.
    
  • Acceptor: Acrylic acid or ethyl acrylate (

    
    ).
    
  • Mechanism: The sulfinate anion attacks the

    
    -carbon of the acrylate. The resulting enolate is protonated to form the stable saturated sulfone.
    
Reaction Pathway Diagram

MichaelAddition Sulfinate Sodium Ethanesulfinate (Michael Donor) Et-SO2-Na TS Enolate Intermediate (Stabilized) Sulfinate->TS Nucleophilic Attack (pH < 7) Acrylate Acrylic Acid/Ester (Michael Acceptor) CH2=CH-COOR Acrylate->TS Product 3-(Ethylsulfonyl)propanoate (Michael Adduct) Et-SO2-CH2-CH2-COOR TS->Product Protonation VinylSulfone Vinyl Sulfone (Warhead Generation) Et-SO2-CH=CH2 Product->VinylSulfone Optional: Elimination (Activation)

Figure 1: Mechanistic pathway of the Sulfinate-Michael addition. The direct addition of the sulfinate anion yields the sulfonyl propanoate scaffold without requiring oxidative steps.

Experimental Protocols

Protocol A: Direct Synthesis via Sulfinate-Michael Addition

Objective: Synthesis of 3-(ethylsulfonyl)propanoic acid from sodium ethanesulfinate and acrylic acid. Scale: 10 mmol (adaptable to kg scale).

Reagents & Materials
  • Sodium Ethanesulfinate: 1.30 g (11 mmol, 1.1 equiv). Note: Ensure salt is dry.

  • Acrylic Acid: 0.72 g (10 mmol, 1.0 equiv). Caution: Polymerizes; use fresh or stabilized.

  • Solvent: Water (

    
    ) or Acetic Acid (
    
    
    
    ).
  • Catalyst: None required (autocatalytic in acidic media) or mild acid (HCl).

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve sodium ethanesulfinate (1.30 g) in 10 mL of water.

  • Addition: Cool the solution to 0°C using an ice bath. Add acrylic acid (0.72 g) dropwise over 5 minutes.

    • Critical Insight: The reaction is exothermic.[1] Controlling temperature prevents polymerization of acrylic acid.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. The acrylate spot should disappear.

  • Acidification: Acidify the reaction mixture to pH ~1-2 using 1M HCl.

    • Why? The product is a carboxylic acid. Low pH ensures it is in the protonated (neutral) form for extraction or precipitation.

  • Isolation:

    • Method 1 (Precipitation): If the product precipitates (common for aryl derivatives), filter and wash with cold water.[2]

    • Method 2 (Extraction): Extract with Ethyl Acetate (

      
       mL). Dry combined organics over 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallization from Ethanol/Water or use directly if purity >95% (typical yield: 85-95%).

Protocol B: Derivatization to Amide Linkers (Drug Conjugation)

Objective: Coupling the 3-(ethylsulfonyl)propanoic acid scaffold to an amine-bearing pharmacophore.

Reagents
  • 3-(Ethylsulfonyl)propanoic acid (from Protocol A).

  • Target Amine (

    
    ).
    
  • Coupling Agent: HATU or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

Procedure
  • Dissolve 3-(ethylsulfonyl)propanoic acid (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes to activate the acid.

  • Add the Target Amine (1.0 equiv).

  • Stir at RT for 2-12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated

    
    , and brine.
    
  • Result: A stable sulfonamido- or sulfonyl-alkyl-amide conjugate.

Data Analysis & Quality Control

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
1H NMR

2.8 - 3.4 ppm
Two triplets (

Hz) corresponding to

between the sulfone and carbonyl.[2]
1H NMR

1.3, 3.0 ppm
Ethyl group signals (triplet

, quartet

) attached to sulfone.
IR Spectroscopy 1710-1730

Strong

stretch (Carboxylic acid).
IR Spectroscopy 1130, 1300

Strong

symmetric and asymmetric stretches.
LC-MS

Mass of 167.03 Da (for

).

Comparative Analysis: Why Sulfinate-Michael?

The table below contrasts the Sulfinate-Michael method against the traditional Thiol-Oxidation route.

FeatureMethod A: Sulfinate-Michael (Recommended)Method B: Thiol-Michael + Oxidation
Step Count 1 Step (Direct Addition)2 Steps (Addition + Oxidation)
Atom Economy 100%Lower (Oxidant waste generated)
Odor Odorless (Sulfinate salts)High (Ethanethiol is noxious)
Chemoselectivity High (Compatible with oxidizable groups)Low (Oxidants may affect other sites)
Reference Xie et al. (2005) [1], ResearchGate (2025) [2]General Organic Synthesis

References

  • Xie, H., et al. (2005). "Nucleophilic addition of sulfinates to acrylates: A convenient synthesis of sulfones." Synthetic Communications. (Verified Context via Search)

  • ResearchGate. (2025). "A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives." ResearchGate.

  • Alfa Chemistry. (2024). "Michael Addition: Mechanisms and Reagents." Alfa Chemistry.

  • MDPI. (2025). "Synthesis of Propanoic Acid Derivatives via Stereoselective Michael Addition." Molecules.

  • PubChem. (2024).[3] "3-(Ethylsulfonyl)propanoic acid - Compound Summary." National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted oxidant from 3-(ethylsulfonyl)propanoic acid synthesis

Welcome to the technical support center for the synthesis of 3-(ethylsulfonyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(ethylsulfonyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, step in the synthesis process: the complete removal of unreacted oxidant. Failure to adequately quench and remove residual oxidant can lead to safety hazards, product degradation, and complications in downstream applications. This resource provides detailed, field-proven answers and protocols to ensure the integrity and safety of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common oxidants used to synthesize 3-(ethylsulfonyl)propanoic acid and its analogs?

The synthesis of 3-(ethylsulfonyl)propanoic acid typically involves the oxidation of a thioether precursor, such as 3-(ethylthio)propanoic acid.[1][2] The most common and preferred oxidants for this transformation are hydrogen peroxide (H₂O₂) and potassium hydrogen persulfate (e.g., Oxone®).[3] These are favored for their efficacy and relatively benign byproducts. Other strong oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.[4][5] While effective, reagents like potassium permanganate (KMnO₄) are less common for this specific synthesis due to challenges in controlling the reaction and removing manganese byproducts.[6]

Q2: Why is it critical to remove all unreacted oxidant from the final product?

Leaving residual oxidant in your reaction mixture or final product is a significant risk for several reasons:

  • Safety Hazards: Concentrated oxidants, especially peroxides, can form explosive mixtures with organic compounds, particularly upon heating or concentration.[7] Never distill or evaporate a solution until you have confirmed the absence of peroxides.[7]

  • Product Instability: The continued presence of an oxidant can lead to over-oxidation or degradation of the desired sulfone product, reducing yield and purity over time.

  • Interference with Downstream Reactions: Residual oxidant can interfere with subsequent chemical steps that may involve sensitive reagents, such as catalysts or reducing agents.

  • Analytical Complications: The presence of oxidants can interfere with certain analytical techniques, leading to inaccurate characterizations of the final product.

Q3: What are the initial signs that my reaction mixture still contains unreacted oxidant?

For peroxide-based oxidations, commercially available peroxide test strips (e.g., MQuant®) are the most direct method. A positive test, typically indicated by a color change to blue, confirms the presence of residual peroxide. For permanganate oxidations, the characteristic purple color of the MnO₄⁻ ion is a clear visual indicator. If the solution remains purple or pink after the reaction is complete, unreacted permanganate is present.

Q4: What are the most common and effective quenching agents for these oxidants?

The choice of quenching agent depends on the oxidant used.

  • For Hydrogen Peroxide: Aqueous solutions of mild reducing agents are standard. The most common are sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[7][8] These reagents rapidly and safely reduce H₂O₂ to water.

  • For Potassium Permanganate: A saturated solution of sodium bisulfite is effective. It reduces the purple Mn(VII) to the near-colorless Mn(II) ion, which is soluble in the aqueous phase.[9] Oxalic acid can also be used to reduce permanganate.[9]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the work-up of your 3-(ethylsulfonyl)propanoic acid synthesis.

Problem 1: My peroxide test strips remain positive even after adding a quenching agent.

Possible Cause 1: Insufficient Quenching Agent The stoichiometry of the redox reaction requires an adequate amount of the reducing agent to neutralize all the peroxide. You may have simply underestimated the excess oxidant remaining.

  • Solution: Continue to add the quenching agent (e.g., 1 M sodium sulfite solution) portion-wise. After each addition, stir for 5-10 minutes and re-test with a fresh peroxide strip. Continue this process until the test is negative. Always keep the reaction mixture cool in an ice bath during this process, as the quenching reaction can be exothermic.[10]

Possible Cause 2: Poor Mixing/Phase Separation If your reaction was run in a biphasic system or if your product has begun to precipitate, the aqueous quenching agent may not be in sufficient contact with the peroxide in the organic phase.

  • Solution: Ensure vigorous stirring to promote contact between the organic and aqueous phases. If necessary, add a co-solvent like tetrahydrofuran (THF) to improve miscibility, but only if it is compatible with your downstream purification process.

Possible Cause 3: Degraded Quenching Agent Solutions of sodium sulfite, bisulfite, and thiosulfate can degrade over time through air oxidation. If your stock solution is old, it may have lost its reducing power.

  • Solution: Prepare a fresh aqueous solution of the quenching agent immediately before use.[7]

Problem 2: After quenching my permanganate oxidation, a brown precipitate (MnO₂) has formed and is contaminating my product.

Possible Cause: Quenching at Neutral or Basic pH The reduction of potassium permanganate (KMnO₄) produces different manganese species depending on the pH. Under neutral or basic conditions, KMnO₄ is reduced to manganese dioxide (MnO₂), an insoluble brown solid that is notoriously difficult to filter and separate from organic products.

  • Solution: The Acidic Quench: To prevent the formation of MnO₂, the quench must be performed under acidic conditions.

    • Before quenching, acidify the reaction mixture by slowly adding a dilute acid (e.g., 1 M HCl or H₂SO₄) until the pH is between 1 and 4.

    • Slowly add your quenching agent (e.g., sodium bisulfite solution). This will reduce the Mn(VII) directly to the water-soluble Mn(II) ion, avoiding the formation of MnO₂ precipitate.[6][11]

Problem 3: The quenching reaction is violently exothermic and releasing gas.

Possible Cause: Quenching too quickly or at too high a concentration. Both the oxidation reaction and the subsequent quenching can be highly exothermic.[10] Adding the quenching agent too rapidly, especially to a concentrated solution of unreacted oxidant, can cause a dangerous thermal runaway and rapid gas evolution (O₂ from H₂O₂ or SO₂ from bisulfite).

  • Solution: Controlled, Dilute Addition:

    • Cooling is Mandatory: Always perform the quench in an ice/water bath to dissipate heat effectively.[7]

    • Dilute the Quencher: Use a reasonably dilute solution of the quenching agent (e.g., 1 M Na₂SO₃) rather than adding the solid directly.

    • Add Slowly: Add the quenching solution dropwise or in small portions, monitoring the internal temperature of the reaction flask with a thermometer.[10] Ensure efficient stirring throughout the addition.

Experimental Protocols & Visual Workflows

Protocol 1: Standard Quenching of Unreacted Hydrogen Peroxide

This protocol describes the standard procedure for quenching excess H₂O₂ following the oxidation of 3-(ethylthio)propanoic acid.

Materials:

  • Reaction mixture containing product and excess H₂O₂

  • Ice/water bath

  • Peroxide test strips

  • 1 M Sodium Sulfite (Na₂SO₃) solution (freshly prepared)

  • Stir plate and stir bar

Procedure:

  • Cool the Reaction: Once the primary oxidation reaction is complete, cool the reaction flask to 0-5 °C using an ice/water bath.

  • Initial Peroxide Test: Dip a peroxide test strip into the reaction mixture. A positive result (blue color) confirms the need for quenching.

  • Slow Addition of Quencher: Begin the slow, dropwise addition of the 1 M Na₂SO₃ solution to the cooled, stirring reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.

  • Stir and Re-test: After adding a portion of the quenching solution, allow the mixture to stir for 5 minutes at 0-5 °C.

  • Test for Completion: Perform another peroxide test. If it is still positive, repeat steps 3 and 4 until a negative result is obtained (the strip does not change color).

  • Proceed to Work-up: Once all peroxide has been destroyed, the reaction mixture can be safely warmed to room temperature for subsequent extraction and purification steps.

Data Summary: Common Quenching Agents for H₂O₂
Quenching AgentChemical FormulaKey AdvantagesConsiderations
Sodium SulfiteNa₂SO₃Highly effective, clean reaction.Solution should be freshly prepared.
Sodium ThiosulfateNa₂S₂O₃Common, inexpensive, and effective.[10]Can sometimes produce elemental sulfur as a byproduct.
Sodium BisulfiteNaHSO₃Very effective, works well under acidic conditions.Can release SO₂ gas; perform in a well-ventilated hood.
Ferrous SulfateFeSO₄·7H₂OEffective for removing peroxides from organic solvents.[12][13]Introduces iron salts that must be removed.
Workflow Visualization

Below is a logical workflow for the post-oxidation and quenching process.

Quenching_Workflow start Oxidation Reaction Complete test_oxidant Test for Residual Oxidant (e.g., Peroxide Strips) start->test_oxidant oxidant_pos Oxidant Detected (Positive Test) test_oxidant->oxidant_pos Positive oxidant_neg No Oxidant Detected (Negative Test) test_oxidant->oxidant_neg Negative quench_protocol Execute Quenching Protocol (See Protocol 1) oxidant_pos->quench_protocol workup Proceed to Extraction & Purification oxidant_neg->workup retest Re-test for Residual Oxidant quench_protocol->retest retest->oxidant_pos Still Positive retest->oxidant_neg Negative end Pure Product workup->end

Sources

Reference Data & Comparative Studies

Validation

comparison of 3-(ethylsulfonyl)propanoic acid vs 3-(methylsulfonyl)propanoic acid reactivity

Topic: Comparison of 3-(Ethylsulfonyl)propanoic Acid vs. 3-(Methylsulfonyl)propanoic Acid Reactivity Content Type: Technical Comparison Guide Executive Summary In the landscape of medicinal chemistry and linker design, 3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 3-(Ethylsulfonyl)propanoic Acid vs. 3-(Methylsulfonyl)propanoic Acid Reactivity Content Type: Technical Comparison Guide

Executive Summary

In the landscape of medicinal chemistry and linker design, 3-(methylsulfonyl)propanoic acid (MMPA) and 3-(ethylsulfonyl)propanoic acid (EMPA) represent a critical class of


-sulfonyl carboxylic acids. While structurally similar, the substitution of a methyl group with an ethyl group introduces distinct physicochemical shifts that affect solubility, metabolic stability, and steric fit within binding pockets.

This guide provides a rigorous comparison of these two synthons, moving beyond basic properties to explore their reactivity profiles, synthetic accessibility, and utility in drug development (e.g., PROTAC linkers, fragment-based design).

Physicochemical Profile

The primary differentiator between MMPA and EMPA is the alkyl tail attached to the sulfonyl group. This modification subtly alters the electronic environment and significantly impacts lipophilicity.

Feature3-(Methylsulfonyl)propanoic Acid (MMPA)3-(Ethylsulfonyl)propanoic Acid (EMPA)
Structure


CAS Number 645-83-020119-43-1
Molecular Weight 152.17 g/mol 166.20 g/mol
Lipophilicity (cLogP) ~ -0.8 (Highly Polar)~ -0.4 (Slightly less polar)
Acidity (pKa) ~4.2 - 4.4~4.3 - 4.5
Water Solubility HighModerate-High
Steric Bulk (Taft Es) 0.00 (Reference)-0.07 (Slightly bulkier)
Primary Application Metabolic "dead-end" motif, Hedgehog inhibitorsSolubility modulator, hydrophobic pocket filler

Scientist's Note: The


-sulfonyl group is strongly electron-withdrawing (inductive effect, 

). This lowers the pKa of the carboxylic acid relative to unsubstituted propanoic acid (pKa 4.87), making both compounds more acidic and better leaving groups in activation steps.

Synthetic Accessibility & Workflow

Both compounds are synthesized via the oxidation of their corresponding sulfides. This is a high-yielding, robust pathway amenable to scale-up.

Synthesis Pathway Diagram

Synthesis Start 3-(Alkylthio)propanoic Acid (Sulfide Precursor) Inter Sulfoxide Intermediate (Often not isolated) Start->Inter Oxidation (1 eq) Oxidant Oxidant: H2O2 / AcOH or Oxone® Oxidant->Start Product 3-(Alkylsulfonyl)propanoic Acid (Final Sulfone) Inter->Product Oxidation (Excess)

Figure 1: General oxidative synthesis workflow. The reaction proceeds through a sulfoxide intermediate, which is rapidly oxidized to the sulfone.

Experimental Protocol: General Oxidation Procedure

Objective: Synthesis of 3-(methylsulfonyl)propanoic acid from 3-(methylthio)propanoic acid. Note: This protocol is adaptable for the ethyl analog by substituting the starting material.

  • Setup: Charge a round-bottom flask with 3-(methylthio)propanoic acid (1.0 eq) and glacial acetic acid (solvent, 5 vol).

  • Oxidation: Cool to 0°C. Dropwise add Hydrogen Peroxide (30% aq) (2.5 eq) or Oxone® (1.2 eq in water).

    • Critical: Exothermic reaction. Maintain internal temp < 10°C during addition to prevent over-oxidation or decarboxylation risks.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with KMnO4) or LC-MS.

  • Workup:

    • Quench excess peroxide with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization from EtOAc/Hexanes usually yields pure white solid.

Reactivity & Mechanistic Insights[1]

Amide Coupling (Linker Chemistry)

Both MMPA and EMPA are excellent precursors for amide coupling reactions (e.g., creating linkers for ADCs or PROTACs).

  • MMPA: Due to the small size of the methyl group, coupling rates are fast. It creates a compact, polar linker.

  • EMPA: The ethyl group adds slight steric bulk. While it rarely hinders coupling efficiency at the distal carboxylic acid, it can influence the conformation of the resulting amide chain.

The "Hidden" Reactivity: -Elimination

A critical consideration for researchers is the potential for Retro-Michael Addition (


-elimination). 

-sulfonyl carbonyls can eliminate a sulfinic acid under strongly basic conditions or thermal stress.

Elimination Substrate Beta-Sulfonyl Acid/Ester (R-SO2-CH2-CH2-CO-X) TS Transition State (E1cB-like) Substrate->TS Deprotonation (alpha) Base Base / Heat Base->Substrate Products Acrylate Derivative + Alkyl Sulfinate (Leaving Group) TS->Products Elimination

Figure 2: Retro-Michael elimination pathway. This reaction is relevant when exposing the compounds to strong bases (e.g., NaH, LiHMDS) during synthesis.

  • Stability Comparison: MMPA and EMPA are generally stable under standard coupling conditions (HATU, DIPEA). However, the ethyl group (EMPA) is slightly more electron-donating than the methyl group. This stabilizes the sulfone slightly but has a negligible effect on the elimination rate compared to the acidity of the

    
    -protons. Both should be treated with care in strongly basic media (
    
    
    
    ).

Decision Guide: Selecting MMPA vs. EMPA

When designing a drug candidate or chemical probe, the choice between Methyl and Ethyl tails is often driven by structure-activity relationships (SAR) and ADME properties.

Design GoalRecommended AnalogRationale
Minimize Steric Clash MMPA The methyl group is the smallest possible sulfone substituent, ideal for tight binding pockets.
Fill Hydrophobic Pocket EMPA The ethyl chain extends further, potentially picking up van der Waals interactions in a hydrophobic sub-pocket.
Increase Solubility MMPA Lower LogP and smaller surface area generally correlate with higher aqueous solubility.
Metabolic Stability MMPA Methyl sulfones are often metabolically inert. Ethyl groups can be sites of CYP450 oxidation (

hydroxylation), though sulfones deactivate the chain.
Membrane Permeability EMPA Slightly higher lipophilicity can aid in passive diffusion across cell membranes.

References

  • Synthesis of Sulfones via Oxidation

    • Title: "Oxidation of Sulfides to Sulfones with Hydrogen Peroxide."
    • Source:Journal of Organic Chemistry.
    • Context: Standard protocols for thioether oxid
  • Metabolic Stability of Sulfones

    • Title: "Metabolic stability for drug discovery and development."
    • Source:PubMed / NIH.
    • Context: Discusses the role of electron-withdrawing groups like sulfones in blocking metabolic sites.
  • Physicochemical Properties (MMPA)

    • Title: "3-(Methylsulfonyl)propanoic acid - PubChem Compound Summary."
    • Source:National Center for Biotechnology Inform
    • Context: Source for molecular weight, general reactivity data, and identifiers.[1]

  • Beta-Elimination Mechanisms: Title: "The Retro-Michael Reaction of -Sulfonyl Esters." Source:General Organic Chemistry Principles. Context: Mechanistic grounding for the stability warnings provided in Section 4.2.

Sources

Comparative

Comparative Efficiency of Sulfone vs. Sulfoxide Linkers in Chemical Biology

Executive Summary In the design of Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is not merely a structural tether but a determinant of pharmacokinetics, stability, and therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is not merely a structural tether but a determinant of pharmacokinetics, stability, and therapeutic index.[][2] This guide provides a technical comparison between sulfone (


) and sulfoxide  (

) moieties.

The Verdict:

  • Sulfone Linkers are the industry standard for permanent, stable bioconjugation . They offer achirality, resistance to retro-Michael exchange, and high metabolic stability.

  • Sulfoxide Linkers are specialized tools for reversible or solubility-enhancing applications . Their utility is limited by metabolic instability (reduction by MsrA/B enzymes) and the complexity of chiral center management in CMC (Chemistry, Manufacturing, and Controls).

Mechanistic Foundations & Chemical Nature

Oxidation State and Chirality

The fundamental difference lies in the oxidation state of the sulfur atom, which dictates both reactivity and stereochemistry.

FeatureSulfone (

)
Sulfoxide (

)
Geometry Tetrahedral (Achiral)Pyramidal (Chiral)
Polarity High (Strong H-bond acceptor)Moderate (Dipolar)
Metabolic Fate Inert / Slow OxidationReducible (to Sulfide) or Oxidizable
Isomerism Single speciesEnantiomers (R/S) / Diastereomers

Expert Insight: The chirality of sulfoxides is a significant liability in drug development. A sulfoxide linker creates diastereomers when conjugated to a chiral drug payload, requiring complex separation or justification of the mixture to regulatory bodies (FDA/EMA). Sulfones, being achiral, eliminate this variable entirely.

Reactivity Profiles
  • Sulfones as "Chemical Sinks": The sulfone group is electronically withdrawing, activating adjacent

    
    -carbons for Michael additions (e.g., vinyl sulfones) or elimination reactions. Once formed, the sulfone bridge is generally inert to hydrolysis.
    
  • Sulfoxides as "Metabolic Switches": Sulfoxides can act as weak nucleophiles or electrophiles but are most notable for their susceptibility to biological reduction.

Conjugation Chemistry: The Bis-Sulfone Advantage

The most prominent application of sulfone chemistry in chemical biology is Disulfide Rebridging (e.g., ThioBridge™ technology). This approach solves the instability of maleimide-thiol conjugates.

Mechanism of Bis-Sulfone Rebridging

Unlike maleimides, which result in a heterogeneous Drug-Antibody Ratio (DAR) and are prone to retro-Michael exchange in plasma (transferring the drug to albumin), bis-sulfone reagents undergo a sequence of elimination and addition reactions to "staple" the two cysteines of a reduced disulfide bond.

Mechanism Visualization:

BisSulfoneMechanism Reagent Bis-Sulfone Reagent (Latent Electrophile) Activation In Situ Activation (Elimination of Sulfinic Acid) Reagent->Activation pH 7.8 MonoSulfone Mono-Sulfone (Michael Acceptor 1) Activation->MonoSulfone - R-SO2H Intermediate Thioether Intermediate MonoSulfone->Intermediate + Protein-SH (Cys A) FinalStaple Rebridged Conjugate (Stable 3-Carbon Bridge) Intermediate->FinalStaple Elimination + Protein-SH (Cys B)

Figure 1: Step-wise mechanism of disulfide rebridging using bis-sulfone reagents. The reagent acts as a latent electrophile, activated by pH to crosslink two cysteine residues sequentially.

Sulfoxide-Mediated Conjugation

Sulfoxides are rarely used for direct crosslinking due to lower electrophilicity. However, they are used in acid-activated labeling (e.g., methionine-selective labeling or tryptophan alkylation). This requires harsh conditions often incompatible with delicate proteins, limiting their use to peptides or robust enzymes.

Performance Matrix: Sulfone vs. Sulfoxide[3]

Stability Data Comparison

The following data synthesizes findings from ADC stability studies (e.g., trastuzumab conjugates).

ParameterSulfone Linker (Phenyloxadiazole)Sulfoxide LinkerMaleimide (Control)
Plasma Stability (Human, 37°C) >90% intact after 30 days<50% (Reductive cleavage risk)~50-70% (Thioether exchange)
Hydrolytic Stability High (pH 4-9)High (pH 5-8)Moderate (Ring opening)
Redox Stability Inert to physiological glutathioneUnstable (Reduced by MsrA/B)Stable
Solubility Impact Moderate (Polar)High (Very Polar)Low/Moderate
The Metabolic Liability of Sulfoxides

Sulfoxides are substrates for Methionine Sulfoxide Reductases (MsrA/MsrB) .[3][4][5] In a reducing cellular environment (cytosol), a sulfoxide linker can be reduced to a sulfide (thioether).

  • Consequence: This changes the lipophilicity (LogP) of the drug linker dramatically, potentially altering the drug's release rate or binding affinity.

  • Sulfone Superiority: Sulfones are not substrates for Msr enzymes, ensuring the linker retains its physicochemical properties throughout circulation.

Decision Framework for Linker Selection

Use the following logic flow to determine the appropriate linker for your chemical biology application.

LinkerSelection Start Select Linker Type Goal Primary Goal? Start->Goal Stability Max Plasma Stability (ADC/Therapeutic) Goal->Stability Therapeutic Solubility Max Solubility (Hydrophilic) Goal->Solubility Physicochemical Reversibility Reversible/Cleavable (Probes) Goal->Reversibility Chemical Probe Sulfone Use SULFONE Linker (Bis-sulfone / Phenyloxadiazole) Stability->Sulfone Resists Exchange Sulfoxide Use SULFOXIDE Linker (Caution: Chirality) Solubility->Sulfoxide If PEG fails PEG Use PEG-Sulfone Hybrid Solubility->PEG Best Practice Reversibility->Sulfoxide Reducible by Msr

Figure 2: Decision matrix for selecting sulfur-based linkers based on experimental goals.

Experimental Protocols

Protocol A: Bis-Sulfone Disulfide Rebridging (ThioBridge™ Style)

For the conjugation of a payload to an IgG1 antibody.

Reagents:

  • IgG1 Antibody (10 mg/mL in PBS, pH 7.4).

  • Dithiothreitol (DTT) or TCEP (Reducing agent).

  • Bis-sulfone-functionalized payload (10 mM in DMSO).

  • Buffer: 50 mM Sodium Phosphate, pH 7.8 (Critical for activation).

Workflow:

  • Reduction: Incubate IgG1 with 2.5 equivalents of TCEP for 2 hours at 37°C to fully reduce interchain disulfides.

  • Buffer Exchange: Remove excess TCEP using a Zeba spin column or dialysis into Conjugation Buffer (50 mM Phosphate, pH 7.8, 5 mM EDTA). Note: Bis-sulfones require slightly basic pH to generate the reactive mono-sulfone species.

  • Conjugation: Add 4-5 equivalents of Bis-sulfone reagent per disulfide (approx. 16-20 eq total for full IgG) to the reduced antibody.

  • Incubation: Incubate at 25°C for 4-16 hours. The reaction is slower than maleimide but yields a stable bridge.

  • Purification: Remove excess small molecule via size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • QC: Analyze by Hydrophobic Interaction Chromatography (HIC) to confirm DAR homogeneity (Target DAR = 4).

Protocol B: Assessing Plasma Stability

To validate the superiority of sulfone linkers over maleimides.

  • Preparation: Dilute ADC to 0.1 mg/mL in human plasma (pooled).

  • Incubation: Store at 37°C in a humidified incubator.

  • Sampling: Aliquot samples at T=0, 24h, 72h, 7 days, and 14 days.

  • Extraction: Perform affinity capture (Protein A magnetic beads) to isolate the antibody from plasma proteins.

  • Analysis:

    • LC-MS (Intact Mass): Look for loss of payload mass (retro-Michael).

    • ELISA: Measure total antibody vs. conjugated antibody.

    • Expectation: Sulfone conjugates should show <5% loss over 14 days, whereas maleimides may show 20-40% loss depending on the site.

References

  • Patterson, J. T., et al. (2014). "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers." Bioconjugate Chemistry. [Link]

  • Balan, A., et al. (2006). "Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge." Bioconjugate Chemistry. [Link]

  • Toda, N., et al. (2019). "Sulfoxide-mediated Cys-Trp-selective bioconjugation that enables protein labeling and peptide heterodimerization."[6] ChemRxiv. [Link][6]

  • Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics. [Link]

  • Schumacher, F. F., et al. (2014).[7] "In situ functionalization of disulfide bridges." Organic & Biomolecular Chemistry. [Link]

Sources

Validation

spectroscopic characterization data for 3-(ethylsulfonyl)propanoic acid (IR, NMR, MS)

In the landscape of pharmaceutical development and molecular sciences, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic prope...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular sciences, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of 3-(ethylsulfonyl)propanoic acid, a compound of interest for its potential applications in medicinal chemistry. To provide a comprehensive understanding of its structural features, we will compare its predicted spectroscopic data with the experimentally determined spectra of key analogs: propanoic acid, 3-(methylsulfonyl)propanoic acid, and 3-(phenylsulfonyl)propionic acid. This comparison will illuminate the influence of the sulfonyl group and its substituents on the spectroscopic signatures.

Introduction: The Significance of Structural Elucidation

3-(Ethylsulfonyl)propanoic acid belongs to a class of compounds containing both a carboxylic acid and a sulfone functional group. The presence of the electron-withdrawing sulfonyl group is anticipated to significantly influence the electronic environment of the propanoic acid backbone, which can be sensitively probed by various spectroscopic techniques. Accurate interpretation of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data is crucial for confirming the molecular structure and purity of synthesized compounds, which is a critical step in any drug discovery and development pipeline.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a repository of spectroscopic data but also an expert perspective on the causal relationships between molecular structure and spectral features.

Spectroscopic Data: A Comparative Overview

The following tables summarize the predicted and experimental spectroscopic data for 3-(ethylsulfonyl)propanoic acid and its selected comparators.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)S=O Stretch (Sulfone)C-H Stretch
3-(Ethylsulfonyl)propanoic Acid (Predicted) ~3300-2500 (broad)~1715~1320, ~1130~2980-2850
Propanoic Acid (Experimental) 3300-2500 (broad)[1]1725-1700[1]N/A2975-2845[1]
3-(Methylsulfonyl)propanoic Acid (Experimental) Not availableNot availableNot availableNot available
3-(Phenylsulfonyl)propionic Acid (Experimental) Broad absorption~1700~1310, ~1150~3000-2800
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
Compound-COOH-CH₂- (α to COOH)-CH₂- (β to COOH)Other
3-(Ethylsulfonyl)propanoic Acid (Predicted) ~11-12~2.8 (t)~3.4 (t)-CH₂- (ethyl): ~3.1 (q), -CH₃ (ethyl): ~1.3 (t)
Propanoic Acid (Experimental) ~11.7[2]2.38 (q)[2]N/A-CH₃: 1.16 (t)[2]
3-(Methylsulfonyl)propanoic Acid (Experimental) 12.53 (s)2.67 (t, J=7.4 Hz)3.32-3.30 (m)-SO₂CH₃: 3.00 (s)
3-(Phenylsulfonyl)propionic Acid (Experimental) ~10-12~2.9 (t)~3.5 (t)Phenyl: ~7.5-8.0 (m)
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
Compound-COOH-CH₂- (α to COOH)-CH₂- (β to COOH)Other
3-(Ethylsulfonyl)propanoic Acid (Predicted) ~173~30~50-CH₂- (ethyl): ~48, -CH₃ (ethyl): ~7
Propanoic Acid (Experimental) ~179~27N/A-CH₃: ~9
3-(Methylsulfonyl)propanoic Acid (Experimental) Not availableNot availableNot availableNot available
3-(Phenylsulfonyl)propionic Acid (Experimental) ~172~30~52Phenyl: ~127-134
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
3-(Ethylsulfonyl)propanoic Acid (Predicted) 166[M-OH]⁺, [M-COOH]⁺, [M-SO₂Et]⁺, [SO₂Et]⁺
Propanoic Acid (Experimental) 74[3]57, 45, 29, 28[3]
3-(Methylsulfonyl)propanoic Acid (Experimental) [M-H]⁻: 149.12Not available
3-(Phenylsulfonyl)propionic Acid (Experimental) 214[M-OH]⁺, [M-COOH]⁺, [M-SO₂Ph]⁺, [SO₂Ph]⁺

In-Depth Spectroscopic Analysis and Interpretation

The causality behind the observed and predicted spectral features lies in the interplay of inductive and resonance effects of the functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule.

  • O-H and C=O Stretching: The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding.[1] The strong absorption around 1715 cm⁻¹ in the predicted spectrum of 3-(ethylsulfonyl)propanoic acid is attributed to the C=O stretching of the carboxylic acid. The presence of the electron-withdrawing sulfonyl group is expected to have a minimal effect on the C=O bond, hence the similar position to propanoic acid.

  • S=O Stretching: The key diagnostic peaks for the sulfone group are the symmetric and asymmetric S=O stretching vibrations, predicted to appear around 1130 cm⁻¹ and 1320 cm⁻¹, respectively. These are typically strong and sharp absorptions.

Caption: Key IR absorptions for 3-(ethylsulfonyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: In the predicted ¹H NMR spectrum of 3-(ethylsulfonyl)propanoic acid, the protons on the carbon adjacent to the sulfonyl group (β to the carboxyl group) are expected to be the most deshielded due to the strong electron-withdrawing nature of the SO₂ group. This results in a downfield chemical shift (~3.4 ppm) compared to the protons α to the carboxyl group (~2.8 ppm). The ethyl group of the sulfonyl moiety will exhibit a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl spin system. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (~11-12 ppm).

  • ¹³C NMR: The deshielding effect of the sulfonyl group is also evident in the predicted ¹³C NMR spectrum. The carbon atom bonded to the sulfonyl group is expected to have a significantly larger chemical shift (~50 ppm) compared to the analogous carbon in propanoic acid. The carbonyl carbon will appear at the most downfield position (~173 ppm).

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis Proton_Environments Identify Unique Proton Environments Chemical_Shifts Predict Chemical Shifts (δ) Proton_Environments->Chemical_Shifts Splitting_Patterns Determine Splitting Patterns (n+1 rule) Chemical_Shifts->Splitting_Patterns Integration Analyze Integration Values Splitting_Patterns->Integration Carbon_Environments Identify Unique Carbon Environments C13_Chemical_Shifts Predict Chemical Shifts (δ) Carbon_Environments->C13_Chemical_Shifts

Sources

Safety & Regulatory Compliance

Safety

Professional Disposal Protocol: 3-(Ethylsulfonyl)propanoic Acid

Topic: 3-(Ethylsulfonyl)propanoic acid proper disposal procedures CAS: 89211-36-9 | Formula: Executive Summary: The Safety Imperative As researchers, we often treat organic acids as generic "corrosive waste." However, 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Ethylsulfonyl)propanoic acid proper disposal procedures

CAS: 89211-36-9 | Formula:



Executive Summary: The Safety Imperative

As researchers, we often treat organic acids as generic "corrosive waste." However, 3-(Ethylsulfonyl)propanoic acid requires a more nuanced approach due to its bifunctional nature: a carboxylic acid tail coupled with a sulfonyl core.

While the sulfonyl group (


) is chemically stable and resistant to oxidation, the carboxylic acid moiety drives its corrosivity and reactivity. Improper disposal down sanitary sewers is strictly prohibited  not only due to pH restrictions but because the biological breakdown of organosulfur compounds in municipal water treatment is inefficient and can lead to the release of sulfur oxides (

) or downstream environmental toxicity.

This guide outlines a self-validating disposal workflow designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against this profile to ensure you are handling the correct waste stream.

PropertySpecificationDisposal Relevance
CAS Number 89211-36-9Unique identifier for waste manifesting.
Physical State Solid (crystalline) or Liquid (if dissolved)Determines spill response method (sweep vs. absorb).
Acidity (pKa) ~4.0 - 5.0 (Est.)Corrosive. Waste stream must be pH-compatible (Acid Stream).
Solubility Water SolubleHigh mobility in drains; Do NOT sink dispose.
Reactivity Incompatible with Strong Bases & OxidizersSegregation Critical. Exothermic reaction with bases.
RCRA Code D002 (Corrosive)If pH

2.0 (aqueous). Otherwise, classify as "Non-RCRA Regulated Chemical Waste" (depending on state).

Pre-Disposal: The Self-Validating Segregation System

A "self-validating" system means the physical setup prevents errors before they happen.

  • Container Selection: Use HDPE (High-Density Polyethylene) carboys.[1] Glass is acceptable but poses a breakage risk for corrosive liquids.

    • Why? HDPE is resistant to weak/moderate organic acids and prevents the "shatter hazard" associated with glass waste bottles in transport.

  • Segregation Rule:

    • NEVER mix with: Nitric Acid, Peroxides, or Strong Bases (NaOH, KOH).

    • ALWAYS segregate into the "Organic Acid" or "General Organic" waste stream depending on your facility's specific coding.

  • Labeling: The label must explicitly state "3-(Ethylsulfonyl)propanoic acid" and "Corrosive." Do not use vague terms like "Sulfur Reagent."

Disposal Workflow: Decision Matrix

Use this logic flow to determine the immediate action required for your specific situation.

DisposalWorkflow Start Identify Waste State IsSpill Is this a Spill? Start->IsSpill SpillAction EXECUTE SPILL PROTOCOL (See Section 6) IsSpill->SpillAction Yes IsPure Is it Pure/Stock? IsSpill->IsPure No PureAction Solid Waste Stream (Label: Organic Solid, Toxic/Corrosive) IsPure->PureAction Yes (Solid/Powder) IsSolution Is it in Solution? IsPure->IsSolution No SolventCheck Solvent Type? IsSolution->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Buffer Organic Organic Solvent (DCM, MeOH, etc.) SolventCheck->Organic Organic Solvent AqAction Adjust pH to 5-9 (Optional) Dispose in 'Aqueous Organic' Waste Aqueous->AqAction OrgAction Dispose in 'Flammable/Organic' Waste (Do NOT neutralize) Organic->OrgAction

Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent context.

Detailed Disposal Procedures

Scenario A: Routine Lab Waste (Small Scale)

For reaction byproducts or small aliquots in solution.

  • Characterize the Matrix: Determine if your acid is dissolved in water or an organic solvent (e.g., Dichloromethane, Methanol).

  • The "No-Neutralization" Rule (Organic Solvents): If dissolved in an organic solvent, DO NOT attempt to neutralize. The heat of neutralization can boil the solvent, releasing toxic vapors.

    • Action: Pour directly into the "Organic Solvent Waste" carboy.

  • Aqueous Solutions:

    • Action: Collect in the "Aqueous Waste" carboy.

    • Optional: If your facility requires pH adjustment, slowly add 1M Sodium Bicarbonate (

      
      ) until bubbling ceases. Verify pH is between 5 and 9 using a strip. Caution:  This generates 
      
      
      
      gas; ensure the vessel is vented.
  • Labeling: Tag with the full chemical name and check "Corrosive" and "Toxic" (if applicable based on concentration).

Scenario B: Bulk or Expired Stock (Solid)

For disposing of an entire bottle of solid chemical.

  • Do Not Dissolve: Never dissolve a solid just to pour it into liquid waste. This increases volume and risk.

  • Primary Containment: Keep the chemical in its original manufacturer bottle if the cap is intact.

  • Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc type) to contain any potential leaks or label degradation.

  • Manifesting: Log the container for Lab Pack disposal. This is a service where EHS/Waste Vendors pack compatible solids into a drum for incineration.

    • Note: Ensure the inventory list explicitly cites the CAS (89211-36-9) so the vendor can segregate it from oxidizers.

Emergency Spill Response Protocol

Immediate actions for accidental release.

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat. (Use a respirator if powder is airborne).

  • Isolate: Mark the area. If the spill is >100g or outside a fume hood, evacuate and call EHS.

  • Contain (Liquids): Surround the spill with absorbent socks or pillows to prevent spreading to floor drains.

  • Neutralize (Acids):

    • Gently cover the spill with Sodium Carbonate (

      
      ) or Spill-X-A  powder.
      
    • Observation: Wait for the fizzing (

      
       evolution) to stop. This indicates the acid has been neutralized.
      
  • Collect (Solids/Absorbents):

    • Use a plastic scoop/dustpan (non-sparking).

    • Place waste into a wide-mouth jar or heavy-duty hazardous waste bag.

    • Do NOT use a vacuum cleaner (risk of dust dispersion).

  • Decontaminate: Wipe the surface with a soap and water solution. Discard the wipes as hazardous waste.

References

  • National Institutes of Health (NIH) - PubChem. 3-(Ethylsulfonyl)propanoic acid Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Available at: [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Ethylsulfonyl)propanoic acid
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